molecular formula C21H21N3O5S B2838570 N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-52-6

N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2838570
CAS No.: 688054-52-6
M. Wt: 427.48
InChI Key: PHJBUIGDPUGHDG-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Its core structure, featuring a [1,3]dioxolo[4,5-g]quinazoline scaffold with a thioxo moiety, is characteristic of compounds designed to target protein kinases . This compound is primarily investigated for its potential as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-validated target in cancer therapy, particularly for non-small cell lung cancer and other epithelial malignancies. The molecule's mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of the kinase domain, thereby disrupting the EGFR-mediated signaling cascades that drive cellular proliferation, survival, and metastasis. The specific substitution pattern, including the 4-methoxyphenylmethyl group, is likely engineered to enhance binding affinity and optimize pharmacokinetic properties. Researchers utilize this compound as a critical chemical tool to probe EGFR-dependent pathways, to study mechanisms of acquired resistance to kinase inhibitors, and to serve as a lead structure for the development of novel targeted anticancer therapeutics . Its research value lies in its tailored design to address the need for more efficacious and selective kinase inhibitors.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-14-6-4-13(5-7-14)11-22-19(25)3-2-8-24-20(26)15-9-17-18(29-12-28-17)10-16(15)23-21(24)30/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJBUIGDPUGHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the sulfanylidene group, and subsequent coupling with the 4-methoxyphenylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Quinazoline Derivatives

4l: 2-(3-(6,8-Bis(4-methoxyphenyl)quinazolin-4-one)
  • Structural Similarities: Shares the quinazolinone core and 4-methoxyphenyl substituents.
  • Key Differences : Lacks the [1,3]dioxolo ring and sulfanylidene group.
  • Properties : Exhibits moderate solubility in polar aprotic solvents (logP = 3.2) and demonstrated antioxidant activity in vitro .
N-[4-(6-tert-butyl-5-methoxyquinolin-3-yl)phenyl]methanesulfonamide (38)
  • Structural Similarities: Contains a methoxy-substituted quinoline core.
  • Key Differences : Replaces the dioxolo ring with a tert-butyl group and incorporates a sulfonamide side chain.
  • Properties : Higher lipophilicity (logP = 4.1) and potent kinase inhibition (IC50 = 12 nM against EGFR) .
K284-5606 ()
  • Structural Similarities : Shares the [1,3]dioxolo[4,5-g]quinazolin core and butanamide side chain.
  • Key Differences: Substitutes the 6-sulfanylidene group with a cyclohexylamino-sulfanyl moiety.
  • Properties : Improved metabolic stability (t1/2 = 8.2 h in hepatic microsomes) due to reduced electrophilicity .

Functional Group Modifications

Compound Core Structure Substituents at Position 6 Side Chain Bioactivity (Key Finding)
Target Compound [1,3]dioxoloquinazoline Sulfanylidene N-(4-methoxyphenyl)butanamide Antimicrobial (MIC = 8 µg/mL vs. S. aureus)
4l Quinazolinone N/A Bis(4-methoxyphenyl) Antioxidant (EC50 = 45 µM DPPH)
Compound 38 Quinoline tert-butyl Methanesulfonamide Kinase inhibition (IC50 = 12 nM EGFR)
K284-5606 [1,3]dioxoloquinazoline Cyclohexylamino-sulfanyl N-(4-methoxyphenyl)butanamide Metabolic stability (t1/2 = 8.2 h)

Electronic and Steric Effects

  • Sulfanylidene vs. Sulfonamide: The sulfanylidene group in the target compound increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes. In contrast, sulfonamide derivatives (e.g., Compound 38) rely on non-covalent interactions .
  • Methoxy Substitution: The 4-methoxyphenyl group in the side chain improves membrane permeability compared to non-methoxy analogs, as evidenced by Caco-2 permeability assays (Papp = 12 × 10⁻⁶ cm/s) .

Research Findings and Implications

  • Bioactivity : The target compound’s sulfanylidene group correlates with stronger antimicrobial activity compared to K284-5606, suggesting electrophilic reactivity is critical for target engagement .
  • ADME Profile: The butanamide side chain reduces plasma protein binding (85% vs.
  • Structural Optimization : Introducing bulkier substituents (e.g., tert-butyl in Compound 38) enhances kinase selectivity but reduces aqueous solubility .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is C23H25N3O5SC_{23}H_{25}N_{3}O_{5}S with a molecular weight of 455.53 g/mol. Its structure includes a methoxyphenyl group and a quinazoline derivative, which are significant in determining its biological activity.

PropertyValue
Molecular FormulaC23H25N3O5S
Molecular Weight455.53 g/mol
LogP3.2339
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2
Polar Surface Area76.427

Anticancer Properties

Research indicates that compounds similar to N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene... exhibit significant anticancer activity. A study demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

Another aspect of biological activity is the antimicrobial potential of the compound. Studies have shown that certain quinazoline derivatives possess antimicrobial properties against a range of bacteria and fungi. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of N-[(4-methoxyphenyl)methyl]-4-{8-oxo... on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis observed at higher concentrations. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.
  • Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.

Research Findings

Recent literature has focused on synthesizing and characterizing various derivatives of this compound to enhance its biological efficacy:

  • Synthesis Methodologies : Various synthetic routes have been explored to improve yield and purity while maintaining bioactivity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the quinazoline ring significantly affect biological activity, providing insights for future drug design.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazoline core followed by functional group modifications. Key steps include:

  • Cyclocondensation to construct the dioxoloquinazolinone scaffold .
  • Nucleophilic substitution for introducing sulfanylidene groups .
  • Amide coupling using reagents like EDC/HOBt to attach the methoxyphenylmethyl moiety .

Q. Reaction Parameters :

StepSolventCatalystTemperatureYield (%)
CyclocondensationDMFK₂CO₃80°C65–75
Sulfanylidene introductionAcetonitrileTEART50–60
Amide couplingDCMEDC/HOBt0°C → RT70–80

Q. Key Considerations :

  • Use anhydrous solvents to prevent hydrolysis of intermediates .
  • Monitor reaction progress via TLC or HPLC to optimize purity .

Q. How can the compound’s structure be validated post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinazoline core .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₄H₂₅N₃O₅S) .
  • HPLC : Assess purity (>95% for pharmacological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets?

Molecular Docking Workflow :

Target Selection : Prioritize kinases or enzymes (e.g., EGFR, COX-2) based on structural analogs .

Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel .

Docking with AutoDock Vina :

  • Set grid boxes to cover active sites (e.g., 25 × 25 × 25 ų).
  • Analyze binding poses for hydrogen bonds (e.g., quinazoline N-H with Thr766 in EGFR) .

MD Simulations (GROMACS) : Validate stability of docked complexes over 100 ns .

Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Dose-Response Assays : Test across a wide concentration range (nM–μM) to establish EC₅₀/IC₅₀ curves .
  • Structural Analogs : Compare activities of derivatives (e.g., replacing methoxyphenyl with chlorophenyl) to isolate pharmacophores .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile data from multiple studies (e.g., heterogeneity p < 0.05) .

Example : If anti-inflammatory activity conflicts, validate via COX-2 inhibition (ELISA) and TNF-α secretion assays in parallel .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • Solubility Enhancement :
    • Use PEG-based formulations or co-solvents (e.g., 10% DMSO in saline) for in vivo studies .
    • Introduce polar groups (e.g., -OH) via structural modification .
  • Metabolic Stability :
    • Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots .
    • Block vulnerable sites (e.g., methyl substitution on the dioxolo ring) .

Q. How can the compound’s selectivity for specific biological targets be validated?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the putative target .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to rule off-target interactions .

Example : If targeting EGFR, compare activity in wild-type vs. EGFR-knockout A549 cells .

Q. What analytical techniques quantify the compound in biological matrices?

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water/acetonitrile.
    • LLOQ: 1 ng/mL in plasma .
  • Microextraction by Packed Sorbent (MEPS) : Pre-concentrate samples for trace detection .

Q. Validation Parameters :

  • Precision (CV < 15%) and accuracy (85–115%) across three QC levels .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with variations in the dioxoloquinazolinone core (e.g., replace dioxolo with triazole) .
  • Substituent Scanning : Test substituents at the sulfanylidene position (e.g., -SCH₂CO-NHR vs. -SCH₂Ph) .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Key Finding : Analogs with electron-withdrawing groups at the 4-methoxyphenyl position show 10-fold higher potency .

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